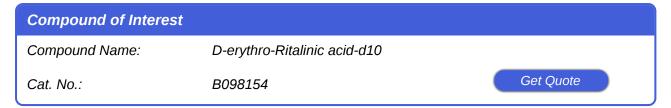


# D-erythro-Ritalinic Acid-d10: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**D-erythro-Ritalinic acid-d10** is a deuterated stable isotope-labeled internal standard for D-erythro-ritalinic acid. Ritalinic acid is the primary, yet pharmacologically inactive, metabolite of methylphenidate (commonly known as Ritalin). Methylphenidate is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Due to the stereochemistry of the methylphenidate molecule, which contains two chiral centers, it can exist as four distinct stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. The therapeutic effects of methylphenidate are primarily attributed to the d-threo enantiomer. The erythro isomers are generally associated with undesirable side effects.

Given the importance of accurately quantifying methylphenidate and its metabolites in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology, stable isotope-labeled internal standards are indispensable. **D-erythro-Ritalinic acid-d10**, with its ten deuterium atoms, provides a distinct mass shift from its unlabeled counterpart, making it an ideal internal standard for mass spectrometry-based analytical methods. Its near-identical chemical and physical properties to the endogenous analyte ensure similar behavior during sample preparation and analysis, leading to accurate and precise quantification.

## **Physicochemical Properties**

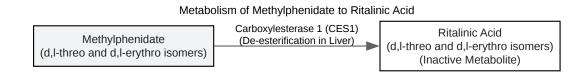


The fundamental properties of **D-erythro-Ritalinic acid-d10** are summarized in the table below. These values are compiled from commercially available standards and chemical databases.

Property	Value
Chemical Name	(αS,2R)-α-Phenyl-2-piperidineacetic Acid-d10
Molecular Formula	C13H7D10NO2
Molecular Weight	229.34 g/mol
CAS Number	1330166-48-7
Appearance	White to light yellow solid
Storage	2-8°C Refrigerator
Shipping Conditions	Ambient

## **Metabolic Pathway of Methylphenidate**

The metabolic fate of methylphenidate is a critical aspect of its pharmacology and toxicology. The primary metabolic pathway involves the de-esterification of methylphenidate to ritalinic acid, a reaction catalyzed by the enzyme carboxylesterase 1 (CES1), which is predominantly found in the liver. This process is stereoselective, with the I-threo isomer being more rapidly hydrolyzed than the d-threo isomer. The erythro isomers also undergo this metabolic transformation. The following diagram illustrates the metabolic conversion of methylphenidate to ritalinic acid.



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Caption: Metabolic conversion of methylphenidate to its inactive metabolite, ritalinic acid.

## **Experimental Protocols**

The primary application of **D-erythro-Ritalinic acid-d10** is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are representative experimental protocols for the extraction and analysis of ritalinic acid from biological matrices.

## Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol outlines a general procedure for the extraction of ritalinic acid from plasma samples using solid-phase extraction.

#### Materials:

- Plasma samples
- D-erythro-Ritalinic acid-d10 internal standard solution
- Phosphoric acid (0.1 M)
- Methanol
- Dichloromethane
- Isopropanol
- Ammonium hydroxide
- Mixed-mode solid-phase extraction cartridges (e.g., Oasis MCX)

#### Procedure:

 Sample Pre-treatment: To 1 mL of plasma, add a known amount of D-erythro-Ritalinic acidd10 internal standard. Acidify the sample by adding 500 μL of 0.1 M phosphoric acid. Vortex for 10 seconds.



- Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of 0.1 M phosphoric acid.
- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
- Washing: Wash the cartridge with 2 mL of 0.1 M phosphoric acid to remove interfering substances. Follow with a wash of 2 mL of methanol to remove non-polar interferences. Dry the cartridge under vacuum for 5 minutes.
- Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (78:20:2, v/v/v).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 μL) of the initial mobile phase for LC-MS/MS analysis.

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of ritalinic acid.

#### **Chromatographic Conditions:**

- Column: A chiral column is required for the separation of stereoisomers. An example is a vancomycin-based chiral column (e.g., Astec CHIROBIOTIC V2).
- Mobile Phase: A common mobile phase for chiral separation consists of a mixture of an
  organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium
  acetate or ammonium formate) with a controlled pH. For example, a mobile phase of
  methanol and 20 mM ammonium acetate (pH 4.1) in a 93:7 ratio can be effective.
- Flow Rate: Typically in the range of 0.5 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.



• Injection Volume: 2-10 μL.

#### Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

# **Data Presentation Mass Spectrometric Parameters**

The following table summarizes the typical mass-to-charge ratio (m/z) transitions for the quantification of ritalinic acid using **D-erythro-Ritalinic acid-d10** as an internal standard.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Ritalinic Acid	220.1	84.1
D-erythro-Ritalinic acid-d10	230.2	94.1

## **Analytical Method Validation Parameters**

The use of **D-erythro-Ritalinic acid-d10** as an internal standard allows for the development of robust and reliable analytical methods. The table below presents typical validation parameters for an LC-MS/MS method for the quantification of ritalinic acid in a biological matrix.



Parameter	Typical Value
Linearity Range	0.5 - 500 ng/mL
Correlation Coefficient (r²)	> 0.99
Limit of Detection (LOD)	0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)	0.5 - 1.0 ng/mL
Intra-day Precision (%RSD)	< 15%
Inter-day Precision (%RSD)	< 15%
Accuracy (%Bias)	± 15%
Extraction Recovery	> 70%

## **Experimental Workflow**

The following diagram illustrates a typical workflow for the quantitative analysis of ritalinic acid in a biological sample using **D-erythro-Ritalinic acid-d10**.



#### Workflow for Ritalinic Acid Quantification

## Sample Preparation **Biological Sample Collection** (e.g., Plasma) Addition of D-erythro-Ritalinic acid-d10 Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) **Evaporation & Reconstitution** Ana ysis LC-MS/MS Analysis (Chiral Separation & MRM Detection) Data Processing Quantification (Peak Area Ratio vs. Calibration Curve) Reporting of Results

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Caption: A typical workflow for the analysis of ritalinic acid using a deuterated internal standard.



### Conclusion

**D-erythro-Ritalinic acid-d10** is a critical tool for researchers, scientists, and drug development professionals involved in the study of methylphenidate. Its use as an internal standard in mass spectrometry-based methods ensures the accuracy and reliability of quantitative data, which is essential for pharmacokinetic modeling, clinical monitoring, and forensic investigations. The detailed protocols and data presented in this guide provide a comprehensive resource for the effective application of **D-erythro-Ritalinic acid-d10** in a laboratory setting.

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